Piperacillin/tazobactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
An antibiotic combination product of piperacillin and tazobactam, a penicillanic acid derivative with enhanced beta-lactamase inhibitory activity, that is used for the intravenous treatment of intra-abdominal, pelvic, and skin infections and for community-acquired pneumonia of moderate severity. It is also used for the treatment of PSEUDOMONAS AERUGINOSA INFECTIONS.
Scientific Research Applications
Hematologic Adverse Effects :
- Piperacillin/tazobactam can induce hematologic adverse reactions like hemolytic anemia, thrombocytopenia, and neutropenia. These can vary from mild to life-threatening and are often misdiagnosed or overlooked (Qing-qing Wang et al., 2020).
Bone Marrow Suppression :
- The antibiotic has been reported to cause bone marrow suppression, resulting in conditions like neutropenia and thrombocytopenia. These effects can be serious and should be considered while prescribing the drug (Ashish Kumar et al., 2003).
Hypokalemia and Metabolic Alkalosis :
- This compound can induce hypokalemia (low potassium levels) and metabolic alkalosis, particularly in patients with no underlying renal or hepatic illnesses. Monitoring of serum electrolytes, especially potassium, is essential during treatment (Syed Ahmed Zaki and Vijay Lad, 2011).
IL-23 Production in Psoriasiform Drug Eruption :
- There's a study indicating a possible role of IL-23-producing cells in a patient with a psoriasiform drug eruption due to this compound (Natsuko Saito-Sasaki et al., 2017).
Neurotoxicity in Elderly Patients with Renal Failure :
- Neurotoxicity has been observed in elderly patients with renal failure who were treated with standard doses of this compound. This highlights the need for careful dosage consideration in patients with compromised renal function (W-T. Huang et al., 2009).
Efficacy in Treating Complicated Urinary Tract Infections :
- This compound has been effective in treating complicated urinary tract infections, showing high rates of clinical and bacteriological response (P. Nowé, 1994).
Broad-Spectrum Antibacterial Activity :
- The combination of Piperacillin and tazobactam offers a broad spectrum of antibacterial activity, including activity against Gram-positive and -negative aerobic and anaerobic bacteria. It is effective against broad-spectrum β-lactamase-producing Enterobacteriaceae (A. Gin et al., 2007).
Properties
Molecular Formula |
C33H39N9O12S2 |
---|---|
Molecular Weight |
817.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13-,14-,15+,20-;7-,8+,10+/m11/s1 |
InChI Key |
LITBAYYWXZOHAW-XDZRHBBOSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Synonyms |
piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.